molecular formula C17H23N3O2 B2759334 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 1286695-19-9

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B2759334
CAS No.: 1286695-19-9
M. Wt: 301.39
InChI Key: YKUGRURQHNGHPE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a propanamide moiety linked to a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then subjected to alkylation with methyl iodide in the presence of a base, such as potassium carbonate, to introduce the dimethyl groups at the 3 and 5 positions.

    Attachment of the Propanamide Moiety: The resulting dimethylpyrazole is reacted with 3-bromopropionyl chloride in the presence of a base, such as triethylamine, to form the propanamide intermediate.

    Coupling with Methoxyphenethyl Group: Finally, the propanamide intermediate is coupled with 4-methoxyphenethylamine using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, where the methoxy group is replaced with other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Alteration of Gene Expression: Regulation of gene expression, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can be compared with other similar compounds, such as:

    3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-hydroxyphenethyl)propanamide: This compound has a hydroxyl group instead of a methoxy group, which may result in different biological activities and chemical reactivity.

    3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-chlorophenethyl)propanamide: The presence of a chlorine atom can significantly alter the compound’s properties, such as its lipophilicity and binding affinity to targets.

    3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-nitrophenethyl)propanamide: The nitro group can introduce additional reactivity and potential biological activities.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-16(13(2)20-19-12)8-9-17(21)18-11-10-14-4-6-15(22-3)7-5-14/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUGRURQHNGHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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